A Technical Guide to the Discovery of Jatrophane Diterpenes: From Natural Source to Therapeutic Potential
A Technical Guide to the Discovery of Jatrophane Diterpenes: From Natural Source to Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Introduction: Jatrophane diterpenes are a class of macrocyclic natural products primarily found in the plant families Euphorbiaceae and Thymelaeaceae.[1] These compounds are characterized by a unique and complex bicyclo[10.3.0]pentadecane core skeleton. Over the past few decades, jatrophanes have garnered significant interest in the scientific community due to their diverse and potent biological activities.[2][3] Notably, they have emerged as a promising class of multidrug resistance (MDR) modulators, capable of reversing the resistance of cancer cells to chemotherapy drugs by inhibiting efflux pumps like P-glycoprotein (P-gp).[4][5] Other reported activities include cytotoxic, anti-inflammatory, and antiviral effects.[2][4] This guide provides a comprehensive overview of the discovery process for jatrophane natural products, detailing the common experimental protocols, key data, and underlying biological mechanisms.
Isolation of Jatrophane Diterpenes from Plant Material
The discovery of novel jatrophane diterpenes begins with the collection and processing of plant material, typically from species of the Euphorbia or Jatropha genera.[4][6] The entire plant, latex, or specific parts like roots may be used for extraction.[1][6] The general workflow involves extraction with organic solvents, followed by a series of chromatographic separations to isolate individual compounds.
Experimental Protocol: Extraction and Isolation
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Plant Material Preparation: The collected plant material (e.g., whole plants of Euphorbia platyphyllos) is air-dried at room temperature and ground into a fine powder to increase the surface area for extraction.[1]
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Solvent Extraction: The powdered material is exhaustively extracted by maceration or Soxhlet apparatus with a sequence of solvents of increasing polarity, commonly starting with methanol or ethanol. The resulting solution is filtered and concentrated under reduced pressure to yield a crude extract.
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Solvent-Solvent Partitioning: The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with immiscible solvents such as n-hexane, chloroform, or ethyl acetate. This step fractionates the extract based on polarity, concentrating the diterpenoids typically in the medium-polarity fractions (chloroform or ethyl acetate).
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Column Chromatography: The bioactive fraction (e.g., the ethyl acetate extract) is subjected to repeated column chromatography.
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Initial Separation: Silica gel is commonly used as the stationary phase with a gradient elution system (e.g., n-hexane/ethyl acetate or chloroform/methanol) to yield several sub-fractions.
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Fine Purification: Sub-fractions showing promising profiles (e.g., by Thin Layer Chromatography) are further purified using techniques like Sephadex LH-20 chromatography (for size exclusion) and High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column, to yield pure compounds.[1]
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Structure Elucidation
Once a pure compound is isolated, its chemical structure must be determined. This is a multi-step process involving a combination of spectroscopic and spectrometric techniques to define the planar structure, relative configuration, and sometimes the absolute configuration.
Experimental Protocol: Structure Determination
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Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact molecular formula of the new compound by providing a highly accurate mass measurement.[1]
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UV-Visible Spectroscopy: UV-Vis spectroscopy is employed to identify the presence of chromophores, such as conjugated double bonds or aromatic rings (e.g., benzoate esters), which are common features in jatrophane polyesters.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments is the cornerstone of structure elucidation for complex molecules like jatrophanes.[7]
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¹H NMR: Identifies the number and types of protons in the molecule.
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¹³C NMR & DEPT/JMOD: Determines the number of carbon atoms and distinguishes between CH₃, CH₂, CH, and quaternary carbons.[1]
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¹H-¹H COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, revealing adjacent protons within a spin system.
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HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule and establishing the overall carbon skeleton.
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NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing critical information for determining the relative stereochemistry and conformation of the molecule.[1]
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X-Ray Crystallography: If a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides unambiguous determination of the complete molecular structure, including the absolute configuration.[8]
Data Presentation: Representative ¹³C NMR Data
The ¹³C NMR chemical shifts are highly characteristic of the jatrophane skeleton. The table below summarizes representative chemical shift ranges for the core carbons, which serve as a valuable resource for identifying new analogues.[6]
| Carbon Position | Chemical Shift (δ) Range (ppm) | Carbon Type | Notes |
| C-1 | 40-45 | CH | Part of the five-membered ring |
| C-2 | 30-35 | CH | Often bears an ester group |
| C-3 | 75-85 | CH | Often bears an ester group |
| C-4 | 130-140 | C | Quaternary, part of a double bond |
| C-5 | 125-135 | CH | Part of a double bond |
| C-6 | 45-55 | CH | Often bears a methyl group |
| C-7 | 70-80 | CH | Often bears an ester group |
| C-8 | 70-80 | CH | Often bears an ester group |
| C-9 | 75-85 | CH | Often bears an ester group |
| C-10 | 35-45 | CH | Part of the five-membered ring |
| C-11 | 40-50 | CH₂ | |
| C-12 | 120-130 | CH | Often part of a double bond |
| C-13 | 135-145 | C | Often part of a double bond |
| C-14 | 200-210 or 70-80 | C=O or CH | Can be a ketone or bear an ester |
| C-15 | 60-70 | CH₂ | Often bears an ester group |
Biological Activity: Multidrug Resistance Reversal
A primary driver for jatrophane discovery is their potent ability to modulate multidrug resistance (MDR) in cancer cells.[4] MDR is a major obstacle in chemotherapy where cancer cells become resistant to a broad range of structurally unrelated anticancer drugs. A common mechanism is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as efflux pumps to expel drugs from the cell, thereby reducing their intracellular concentration and efficacy.[5]
Jatrophane diterpenes have been shown to inhibit the function of P-gp, re-sensitizing resistant cancer cells to chemotherapeutic agents.[8][9]
Experimental Protocol: MDR Reversal Assay (Calcein-AM Assay)
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Cell Culture: An MDR cancer cell line overexpressing P-gp (e.g., A2780/ADR) and its non-resistant parental line (e.g., A2780) are cultured under standard conditions.
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Compound Preparation: Jatrophane diterpenes are dissolved in DMSO to create stock solutions, which are then diluted in culture medium to the desired final concentrations (e.g., 10 µM). Verapamil or XR9577 can be used as a positive control.[10]
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Assay Procedure:
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Cells are seeded in a 96-well plate and allowed to adhere.
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The cells are pre-incubated with the test jatrophane compounds or controls for a short period (e.g., 30 minutes).
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Calcein-AM, a non-fluorescent substrate of P-gp, is added to all wells. Inside the cell, esterases cleave the AM group, yielding fluorescent calcein.
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In resistant cells, P-gp pumps the calcein-AM out before it can be cleaved. If a jatrophane inhibitor is effective, P-gp is blocked, and calcein-AM is retained and converted to fluorescent calcein.
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Data Acquisition: The plate is incubated, and the intracellular fluorescence is measured using a fluorescence plate reader. Increased fluorescence in the presence of the jatrophane indicates inhibition of P-gp activity.
Data Presentation: Biological Activities of Representative Jatrophanes
| Compound | Source Organism | Primary Biological Activity | Potency (IC₅₀ or % Inhibition) | Reference |
| Pepluanin A | Euphorbia peplus | P-gp Inhibition | More potent than Cyclosporin A | [5] |
| Jatrophane-type 1 | Euphorbia dendroides | P-gp Inhibition / MDR Reversal | Strong reversal potential | [9] |
| Jatrophane-type 2 | Jatropha curcas | P-gp Inhibition / MDR Reversal | Higher chemo-reversal than verapamil | [8] |
| Jatrophane-type 3 | Synthetic Analogue | ABCB1 (P-gp) Inhibition | ~80% inhibition at 10 µM | [10] |
| Jatrophone | Jatropha gossypiifolia | Cytotoxic / Antitumor | Significant antiproliferative effects | [4] |
Biosynthesis and Chemical Synthesis
The complex structures of jatrophane diterpenes have also attracted significant interest from synthetic chemists. Understanding their natural formation (biosynthesis) provides clues for developing synthetic routes.
Biosynthesis: Jatrophanes are believed to be derived biosynthetically from the C20 precursor geranylgeranyl pyrophosphate (GGPP).[4] Through a series of enzymatic cyclizations, GGPP is converted to casbene, which is the proposed precursor for a wide variety of macrocyclic diterpenes, including the jatrophane skeleton.[4][11]
Total Synthesis: The total synthesis of jatrophanes is a significant challenge due to their strained macrocyclic structure. Successful strategies often employ modern synthetic reactions. Key macrocyclization (ring-forming) strategies that have been reported include:
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Ring-Closing Metathesis (RCM): A powerful reaction to form large rings by creating a carbon-carbon double bond.[12][13]
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B-alkyl Suzuki-Miyaura Cross-Coupling: Used to form a key carbon-carbon single bond as part of the macrocyclic core.[12][13]
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Palladium-Mediated Carbonylative Coupling: Another advanced method used in early syntheses to construct the macrocycle.[7]
These synthetic efforts not only confirm the structures of the natural products but also allow for the creation of non-natural analogues to probe structure-activity relationships (SAR) and develop compounds with improved therapeutic properties.[10]
References
- 1. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 2. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Jatrophane and rearranged jatrophane-type diterpenes: biogenesis, structure, isolation, biological activity and SARs (1984–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Jatrophane diterpenoids from Jatropha curcas with multidrug resistance reversal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation and biological evaluation of jatrophane diterpenoids from Euphorbia dendroides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. repositum.tuwien.at [repositum.tuwien.at]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Total synthesis of jatrophane diterpenes from Euphorbia characias - PubMed [pubmed.ncbi.nlm.nih.gov]
